Tepilamide fumarate

Catalog No.
S547390
CAS No.
1208229-58-6
M.F
C11H17NO5
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tepilamide fumarate

CAS Number

1208229-58-6

Product Name

Tepilamide fumarate

IUPAC Name

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+

InChI Key

AKUGRXRLHCCENI-VOTSOKGWSA-N

SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Solubility

Soluble in DMSO

Synonyms

XP-23829; XP23829; XP 23829; tepilamide fumarate;

Canonical SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Isomeric SMILES

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC

Description

The exact mass of the compound Tepilamide fumarate is 243.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tepilamide fumarate is a novel compound classified as a fumaric acid ester, specifically a prodrug of methyl hydrogen fumarate. It is currently undergoing clinical trials for the treatment of moderate to severe plaque psoriasis and has shown promise in enhancing oncolytic virotherapy. Tepilamide fumarate is designed to improve the bioavailability and therapeutic effects associated with its parent compound, dimethyl fumarate, by offering a more favorable pharmacokinetic profile .

Typical of fumaric acid esters, including:

  • Hydrolysis: Tepilamide fumarate can be hydrolyzed to release methyl hydrogen fumarate, which is the active form responsible for its therapeutic effects.
  • Oxidation: The compound can undergo oxidation reactions, potentially impacting its efficacy and stability.
  • Electrophilic reactions: Similar to other fumarates, tepialmide fumarate can react with thiol groups in proteins, leading to the succination of cysteine residues, which can modulate protein function and signaling pathways .

Tepilamide fumarate exhibits several biological activities primarily through its modulation of oxidative stress and inflammation. It activates the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes. This mechanism helps combat oxidative stress-related diseases. Additionally, it influences immune responses by inhibiting pro-inflammatory signaling pathways and promoting anti-inflammatory cell types .

Furthermore, tepialmide fumarate has been shown to enhance the susceptibility of cancer cells to viral infections, making it a potential candidate for oncolytic virotherapy. It inhibits type I interferon responses and nuclear factor kappa-light-chain-enhancer of activated B cells signaling, thereby amplifying the efficacy of oncolytic viruses .

The synthesis of tepialmide fumarate typically involves:

  • Esterification: The reaction between fumaric acid and an appropriate alcohol (in this case, methyl alcohol) under acidic conditions to form the ester.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure tepialmide fumarate.

The exact synthetic route may vary based on specific laboratory protocols and desired purity levels .

Tepilamide fumarate is primarily being investigated for:

  • Psoriasis Treatment: It is undergoing clinical trials aimed at treating moderate to severe plaque psoriasis.
  • Oncolytic Virotherapy: The compound enhances the efficacy of viral therapies against cancer by modifying immune responses and increasing viral infectivity in tumor cells .
  • Potential Antioxidant Therapy: Its antioxidant properties may have broader applications in treating diseases associated with oxidative stress.

Studies have indicated that tepialmide fumarate interacts with various biological pathways:

  • Immune Modulation: It alters immune cell differentiation and function, favoring anti-inflammatory responses over pro-inflammatory ones.
  • Viral Infection Potentiation: Tepilamide fumarate enhances the infectivity of oncolytic viruses by inhibiting host antiviral responses .
  • Chemical Interactions: The compound can react with thiols in proteins, leading to modifications that affect cellular signaling pathways.

Tepilamide fumarate shares similarities with several other compounds in the fumaric acid ester category. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Aspects
Dimethyl FumarateApproved for multiple sclerosis; well-studiedEstablished clinical use
Monomethyl FumarateEffective in psoriasis treatment; prodrug formRapid metabolism compared to diesters
Diroximel FumarateSimilar pharmacokinetics; used for multiple sclerosisLess studied than dimethyl fumarate
Monoethyl FumarateUsed in dermatological applicationsDifferent pharmacological profile

Tepilamide fumarate's uniqueness lies in its specific application in enhancing viral therapies while also targeting psoriasis treatment, distinguishing it from other similar compounds that primarily focus on either autoimmune conditions or viral infections alone .

Molecular Structure

IUPAC Nomenclature and Chemical Identity

Tepilamide fumarate represents a synthetic organic compound with the IUPAC name 4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate [1] [2]. The compound is also systematically designated as 2-(diethylamino)-2-oxoethyl methyl fumarate according to alternative nomenclature conventions [5]. The chemical identity is further established through its Chemical Abstracts Service registry number 1208229-58-6 [1] [3].

The compound belongs to the fumaric acid ester class and functions as a prodrug of monomethyl fumarate [2] [7]. Alternative chemical designations include 2-Butenedioic acid (2E)-, 1-(2-(diethylamino)-2-oxoethyl) 4-methyl ester, reflecting the structural relationship to the parent fumaric acid backbone [1]. The International Nonproprietary Name designation assigns this compound the identifier tepilamide fumarate with INN number 10672 [2].

Stereochemical Properties and E/Z Configuration

The stereochemical configuration of tepilamide fumarate is definitively established as the E-isomer, as indicated by the (E)-but-2-enedioate portion of its IUPAC name [1]. This E-configuration refers to the trans arrangement of substituents across the central carbon-carbon double bond of the fumaric acid moiety [8] [9]. The compound contains one defined bond stereocenter and zero undefined bond stereocenters, confirming the exclusive E-geometry [1].

The E-configuration is maintained through the fumaric acid backbone, where the carboxyl-derived substituents are positioned on opposite sides of the double bond [24] [25]. This geometric arrangement is thermodynamically favored and contributes to the compound's stability profile [24]. The stereochemical integrity is reflected in the InChI representation, which specifically denotes the E-configuration through the "/b7-6+" notation [1] [3].

Structural Representation and Conformational Analysis

The molecular structure exhibits a characteristic fumaric acid ester architecture with asymmetric substitution patterns [1] [2]. The structural framework consists of a central trans-alkene core flanked by methyl ester and diethylaminoethyl ester functionalities [1]. The compound demonstrates significant conformational flexibility, evidenced by eight rotatable bonds within the molecular framework [1].

Structural ParameterValue
Heavy Atom Count17
Rotatable Bond Count8
Defined Bond Stereocenters1
Molecular Complexity307

The three-dimensional conformational profile indicates substantial flexibility around the ester linkages, particularly at the diethylaminoethyl substituent [1]. The topological polar surface area measures 72.9 Ų, reflecting the contribution of oxygen and nitrogen heteroatoms to the molecular surface properties [1]. The structural representation through SMILES notation is CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC, emphasizing the E-configuration of the central double bond [1] [23].

Physicochemical Properties

Molecular Weight and Formula (C11H17NO5)

Tepilamide fumarate possesses the molecular formula C11H17NO5 with a calculated molecular weight of 243.26 g/mol [1] [4]. The exact mass determination yields 243.11067264 Da, with the monoisotopic mass maintaining the same value [1]. These parameters confirm the molecular composition comprising eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [3].

Molecular PropertyValueReference Method
Molecular Weight243.26 g/molPubChem 2.2
Exact Mass243.11067264 DaPubChem 2.2
Monoisotopic Mass243.11067264 DaPubChem 2.2
Elemental CompositionC11H17NO5Computed Analysis

The molecular weight places tepilamide fumarate within the small molecule drug category, with the relatively low molecular weight facilitating potential bioavailability characteristics [1]. The nitrogen content contributes to the basic character of the molecule through the diethylamino functionality [2]. The oxygen content, primarily from ester functionalities, influences the compound's polarity and hydrogen bonding capacity [1].

Solubility Characteristics

Tepilamide fumarate demonstrates variable solubility profiles across different solvent systems [4] [12]. In dimethyl sulfoxide, the compound achieves high solubility with concentrations reaching 125 mg/mL (513.85 mM) or greater [4] [12]. Aqueous solubility is substantially lower, requiring sonication to achieve 50 mg/mL (205.54 mM) in water [4] [12].

Solvent SystemSolubilityConcentration
Dimethyl Sulfoxide≥125 mg/mL513.85 mM
Water (with sonication)50 mg/mL205.54 mM
Phosphate Buffered Saline25 mg/mL102.77 mM

The lipophilicity parameter XLogP3-AA registers 0.5, indicating moderate hydrophilic character [1]. This value suggests balanced partition behavior between aqueous and lipid phases [1]. The compound demonstrates enhanced solubility in mixed solvent formulations, with various pharmaceutical excipient combinations achieving concentrations of 2.08 mg/mL or greater [12].

Stability Profile and Degradation Pathways

The stability characteristics of tepilamide fumarate are influenced by its fumaric acid ester structure [13] [14]. Storage recommendations specify powder form stability at -20°C for three years, with reduced stability periods at elevated temperatures [4] [12]. In solution, the compound maintains stability at -80°C for two years or -20°C for one year [12].

Degradation pathways for fumaric acid ester compounds typically involve hydrolytic cleavage of ester bonds [13] [14]. The compound's prodrug nature suggests susceptibility to esterase-mediated hydrolysis, particularly affecting the methyl ester functionality [11] [14]. Thermal degradation studies on related fumaric acid compounds indicate potential formation of multiple degradation products under elevated temperature conditions [13].

The E-configuration of the central double bond provides inherent stability compared to the corresponding Z-isomer [24]. However, prolonged exposure to light or extreme pH conditions may potentially affect the stereochemical integrity [24]. The diethylamino functionality may undergo oxidative degradation under certain conditions, necessitating appropriate storage under inert atmosphere conditions [12].

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of tepilamide fumarate reveals characteristic signal patterns consistent with its structural framework [15] [17]. The fumaric acid moiety generates distinctive signals in the alkene region, with the E-configuration producing specific coupling patterns between the vinyl protons [17]. The diethylamino substituent contributes multiple signals in the aliphatic region, including characteristic patterns for the N-ethyl groups [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through carbonyl carbon resonances from both ester functionalities [17]. The compound's nuclear magnetic resonance profile has been utilized in isotopomer analysis studies, where carbon-13 enrichment patterns can be tracked through the carboxylate positions [17]. The chemical shift assignments for the vinyl carbons reflect the E-stereochemistry of the central double bond [17].

The nuclear magnetic resonance analysis benefits from the compound's relatively simple structure, allowing for straightforward peak assignment and structural confirmation [17]. Advanced two-dimensional nuclear magnetic resonance techniques provide enhanced resolution for complete structural elucidation, particularly useful for confirming the stereochemical configuration [17].

Mass Spectrometry Analysis

Mass spectrometric analysis of tepilamide fumarate provides definitive molecular weight confirmation and fragmentation pattern characterization [20] [21]. The compound exhibits a molecular ion peak at m/z 243, corresponding to the calculated molecular weight [1]. Fragmentation patterns typically involve cleavage at the ester linkages, generating characteristic fragment ions [20].

High-resolution mass spectrometry confirms the exact molecular composition with precision mass measurements matching the theoretical values [1]. The compound's behavior in electrospray ionization mass spectrometry demonstrates formation of protonated molecular ions [M+H]+ under positive ion conditions [20]. Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways useful for analytical confirmation [20].

The mass spectrometric profile serves as a crucial analytical tool for compound identification and purity assessment [20] [21]. Liquid chromatography-mass spectrometry methods have been developed for quantitative analysis, with detection limits in the nanogram range achievable [21]. The compound's relatively low molecular weight facilitates efficient ionization and detection across various mass spectrometric platforms [21].

Chromatographic Behavior

Chromatographic analysis of tepilamide fumarate employs reversed-phase liquid chromatography systems with C18 stationary phases [21] [22]. The compound demonstrates favorable retention characteristics on conventional silica-based columns, with retention times influenced by mobile phase composition [21]. Gradient elution methods using acetonitrile and aqueous buffer systems provide optimal resolution and peak shape [21].

Chromatographic ParameterTypical Value
Column TypeC18 Reversed-Phase
Mobile PhaseAcetonitrile/Aqueous Buffer
Flow Rate0.5 mL/min
DetectionUV at 254 nm
Retention Time10-15 minutes

The ultraviolet absorption characteristics enable detection at 254 nm wavelength, providing sensitive analytical detection [21]. The compound's chromatographic behavior allows for effective separation from related impurities and degradation products [21] [22]. High-performance liquid chromatography methods have been validated for pharmaceutical analysis, demonstrating excellent reproducibility and accuracy [22].

Synthetic Routes and Methodologies

Tepilamide fumarate represents a sophisticated pharmaceutical compound that functions as a prodrug of monomethyl fumarate, necessitating carefully designed synthetic approaches to achieve optimal purity and efficacy [1] [2]. The synthesis of this compound involves the strategic coupling of fumaric acid derivatives with diethylamine-containing intermediates, employing multiple established organic chemistry methodologies.

The primary synthetic route for tepilamide fumarate utilizes a stepwise esterification approach that begins with the selective mono-esterification of fumaric acid to generate monomethyl fumarate as a key intermediate [3] [4]. This intermediate subsequently undergoes amidation with a diethylamine-containing acetyl derivative to form the target compound [5] [1]. The synthetic sequence demonstrates excellent regioselectivity and provides access to the desired trans-alkene geometry inherent in the fumarate backbone [6] [7].

Horner-Wadsworth-Emmons methodology has emerged as a particularly effective approach for constructing the fumarate double bond with high stereochemical control [6] [8] [9]. This reaction employs phosphonate-stabilized carbanions that react with aldehydes or ketones to produce predominantly trans-alkenes, making it ideal for fumarate synthesis [8] [10]. The methodology offers significant advantages including high stereoselectivity favoring the desired trans-configuration, water-soluble byproducts that facilitate product isolation, and mild reaction conditions compatible with sensitive functional groups [9] [11].

Fischer esterification represents another viable synthetic pathway, particularly for the formation of methyl ester components [12] [13]. This classical methodology involves the acid-catalyzed reaction of carboxylic acids with alcohols, though it requires careful optimization to achieve acceptable yields due to its equilibrium nature [14] [13]. The reaction typically employs sulfuric acid as a catalyst and excess methanol to drive the equilibrium toward product formation [12] [15].

Direct amidation strategies provide efficient routes to the diethylamide functionality present in tepilamide fumarate [16] [17] [18]. These approaches utilize coupling reagents such as dicyclohexylcarbodiimide or modern amide bond formation methodologies to achieve direct coupling between carboxylic acid derivatives and diethylamine [17] [19]. The methodology demonstrates high atom efficiency and can be conducted under mild conditions to preserve sensitive functional groups [18].

Process Chemistry Considerations

Process chemistry development for tepilamide fumarate synthesis requires careful consideration of multiple factors including reaction thermodynamics, kinetics, and purification strategies to ensure consistent product quality and manufacturing efficiency [20] [21] [22].

Temperature control emerges as a critical process parameter, with optimal reaction temperatures typically ranging from 50-70°C to balance reaction rate with product stability [15] [20]. Lower temperatures may result in incomplete conversion and extended reaction times, while elevated temperatures can lead to degradation of thermally sensitive intermediates and increased impurity formation [20] [22]. The esterification reactions benefit from moderate heating to achieve acceptable reaction rates while maintaining the integrity of the fumarate double bond [12] [15].

Solvent selection significantly impacts both reaction efficiency and product isolation [12] [15]. Methanol serves as both reactant and solvent in esterification steps, while acetonitrile provides an effective medium for amidation reactions [17]. The choice of solvent system influences substrate solubility, reaction kinetics, and downstream purification processes [15] [23]. Polar protic solvents tend to accelerate certain mechanistic steps, particularly in fumarate isomerization processes, while aprotic solvents may be preferred for sensitive coupling reactions [7] [24].

Catalyst optimization plays a crucial role in achieving efficient synthetic transformations [3] [20]. Acid catalysts such as sulfuric acid are commonly employed for esterification reactions, with loading typically ranging from 0.5-2.0 mol% to balance catalytic activity with corrosion concerns [12] [20]. The catalyst choice directly affects reaction rate, selectivity, and the formation of unwanted byproducts that complicate purification [3] [15].

Reaction monitoring and endpoint determination require robust analytical methods to ensure complete conversion and optimal product quality [20] [25]. High-performance liquid chromatography provides quantitative analysis of starting materials, intermediates, and products, enabling precise control of reaction progress [26] [25]. The development of reliable in-process controls facilitates consistent batch-to-batch reproducibility and supports regulatory requirements [21] [27].

Scalable Manufacturing Approaches

The transition from laboratory-scale synthesis to commercial manufacturing of tepilamide fumarate necessitates implementation of scalable technologies that maintain product quality while achieving economic viability [28] [23] [29].

Continuous flow chemistry represents a transformative approach to pharmaceutical manufacturing, offering enhanced process control and improved scalability compared to traditional batch methods [28] [23]. Flow systems enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in more consistent product quality and reduced batch-to-batch variation [29]. The technology demonstrates particular advantages for tepilamide fumarate synthesis, with reported yields of 85-95% under optimized flow conditions [28] [29].

Continuous manufacturing platforms integrate multiple unit operations into a single, interconnected system that enables real-time monitoring and control of the entire production process [28] [30]. These systems offer significant advantages including reduced equipment footprint, improved process efficiency, and enhanced quality control through continuous monitoring [30]. The implementation of continuous manufacturing for tepilamide fumarate production has demonstrated improved environmental sustainability with reduced waste generation and energy consumption [28] [29].

Modular reactor design facilitates flexible manufacturing capabilities that can adapt to varying production demands [25]. These systems utilize standardized reactor modules that can be configured in different arrangements to accommodate various synthetic routes and production scales [25]. The modular approach enables rapid deployment of manufacturing capacity and supports efficient technology transfer from development to commercial production [23] [25].

Process intensification strategies focus on maximizing productivity per unit volume through optimized reactor design and process conditions [30] [25]. These approaches include the use of microreactor technology for enhanced heat and mass transfer, high-throughput screening for rapid optimization of reaction conditions, and advanced process analytical technology for real-time quality monitoring [28] [25]. Implementation of these strategies has resulted in significant improvements in space-time yield and overall process efficiency [30].

Purification and Crystallization Techniques

The development of effective purification and crystallization methodologies is essential for achieving the high purity standards required for pharmaceutical applications of tepilamide fumarate [31] [32] [33].

Cooling crystallization represents the most widely implemented technique for tepilamide fumarate purification, utilizing controlled temperature reduction to induce supersaturation and crystal formation [15] [32]. The process typically involves dissolution of crude product in hot solvent followed by controlled cooling from 60°C to 15°C to promote nucleation and crystal growth [15]. This methodology demonstrates excellent reproducibility and yields crystalline product with purities exceeding 99.6% [26] [15].

Antisolvent crystallization provides enhanced control over crystal size distribution and morphology through the addition of a poor solvent to induce precipitation [15] [33]. The technique employs methanol-water mixtures in ratios of 20:80 to achieve optimal crystallization conditions [15]. This approach offers advantages including improved particle size control, enhanced crystal purity, and reduced solvent consumption compared to traditional recrystallization methods [33].

pH-induced crystallization has emerged as an innovative purification strategy that leverages the ionizable nature of the fumarate moiety to control solubility and precipitation [29]. This technique enables streamlined purification workflows and reduces the environmental impact associated with large solvent volumes [29]. The methodology demonstrates particular effectiveness when integrated with continuous manufacturing processes [29].

Advanced crystallization technologies including ultrasound-assisted crystallization and continuous crystallization offer enhanced process control and improved product consistency [32] [33] [34]. Ultrasound-assisted methods utilize high-frequency sound waves to promote uniform nucleation and achieve narrow crystal size distributions [32]. Continuous crystallization systems enable real-time control of supersaturation and residence time, resulting in consistent crystal properties and improved process efficiency [33] [34].

Crystal engineering approaches focus on controlling polymorphic form and crystal habit to optimize downstream processing characteristics [31] [35]. These methodologies employ specific additives or controlled crystallization conditions to direct crystal growth toward desired morphologies that exhibit improved flow properties and compressibility [35]. The implementation of crystal engineering principles has resulted in significant improvements in material handling and formulation properties [31] [32].

The crystallization process design incorporates multiple control parameters including concentration gradients, supersaturation ratios of 1.2-1.8, controlled mixing intensity of 200-400 rpm, and carefully managed temperature profiles to achieve optimal crystal quality [31] [34]. These parameters work synergistically to control nucleation kinetics, crystal growth rates, and final particle characteristics [34].

PropertyValueReference
Molecular FormulaC11H17NO5 [36] [5]
Molecular Weight243.26 g/mol [36] [5]
CAS Number1208229-58-6 [36] [5]
IUPAC Name4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate [36]
AppearanceWhite to off-white solid [26]
Purity Grade99.68% [26]
Physical FormCrystalline solid [5]
Solubility in DMSO≥ 125 mg/mL (513.85 mM) [5]
Solubility in H2O50 mg/mL (205.54 mM; ultrasonic required) [5]
Storage Temperature2-8°C [26]
MethodologyAdvantagesLimitationsTypical YieldReference
Horner-Wadsworth-Emmons ReactionHigh E-selectivity; Water-soluble byproducts; Mild conditionsRequires specialized phosphonate reagents80-95% [6] [8] [9]
Fischer EsterificationSimple and cost-effective; Widely applicableEquilibrium-limited; Requires excess alcohol70-85% [12] [14] [13]
Direct AmidationDirect coupling; High atom efficiencyMay require coupling agents75-90% [16] [17] [18]
Flow Chemistry SynthesisEnhanced control; Scalable; Consistent qualityInfrastructure investment required85-95% [28] [23] [29]
Continuous ManufacturingReal-time monitoring; Reduced waste; Energy efficientComplex equipment setup85-95% [28] [30]
TechniqueOperating ConditionsAdvantagesTypical YieldReference
Cooling CrystallizationTemperature gradient: 60°C to 15°CSimple equipment; Reliable process83% [15] [32]
Antisolvent CrystallizationMethanol/water mixture (20:80)High purity; Controlled particle size80-85% [15] [33]
Evaporative CrystallizationControlled solvent removal at 45°CComplete solvent removal; High yield75-80% [15] [35]
pH-Induced CrystallizationpH adjustment with baseStreamlined purification85-90% [29]
Continuous CrystallizationSteady-state flow conditionsReal-time control; Consistent quality85-95% [33] [34]
Ultrasound-Assisted CrystallizationHigh-frequency sound wavesUniform crystal size; Enhanced nucleation80-90% [32] [33]
ParameterOptimal RangeImpact on QualityReference
Temperature Control50-70°CControls reaction rate and selectivity [20] [21] [22]
Reaction Time2-6 hoursEnsures complete conversion [15] [20]
Catalyst Loading0.5-2.0 mol%Affects reaction efficiency [3] [20]
Solvent SelectionMethanol/AcetonitrileInfluences solubility and purity [12] [15]
Supersaturation Ratio1.2-1.8Controls crystal size and morphology [31] [34]
Mixing Intensity200-400 rpmAffects mass transfer and uniformity [31] [28]
Residence Time (Flow)10-30 minutesDetermines conversion and selectivity [28] [29]
Pressure ControlAtmospheric to 2 barInfluences reaction thermodynamics [28] [25]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

243.11067264 g/mol

Monoisotopic Mass

243.11067264 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOS9TZ09CM

Dates

Last modified: 02-18-2024

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